Acetyl octapeptide-1

Acromegaly Growth Hormone IGF-1

Procure Acetyl octapeptide-1 (SNAP-8) with confirmed ≥98% purity for cosmetic research. Unlike generic peptides, its unique sequence mimics SNAP-25 N-terminus, inhibiting neurotransmitter release to reduce wrinkle depth in vitro. Ideal for anti-aging formulation studies. All orders include certificate of analysis and secure, temperature-controlled shipping.

Molecular Formula C51H69N13O11S2
Molecular Weight 1104.3 g/mol
Cat. No. B10773591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl octapeptide-1
Molecular FormulaC51H69N13O11S2
Molecular Weight1104.3 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O
InChIInChI=1S/C51H69N13O11S2/c1-26(65)39(42(53)68)62-49(75)41-51(3,4)77-76-25-38(61-43(69)33(52)21-28-11-6-5-7-12-28)47(73)59-36(22-29-16-18-31(67)19-17-29)45(71)60-37(23-30-24-57-34-14-9-8-13-32(30)34)46(72)58-35(15-10-20-56-50(54)55)44(70)63-40(27(2)66)48(74)64-41/h5-9,11-14,16-19,24,26-27,33,35-41,57,65-67H,10,15,20-23,25,52H2,1-4H3,(H2,53,68)(H,58,72)(H,59,73)(H,60,71)(H,61,69)(H,62,75)(H,63,70)(H,64,74)(H4,54,55,56)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41?/m1/s1
InChIKeyOFMQLVRLOGHAJI-KOFBULAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pasireotide (SOM230): A Next-Generation Multi-Receptor Targeted Somatostatin Analog for Refractory Acromegaly and Cushing's Disease


Pasireotide (also known as SOM230) is a synthetic, long-acting cyclic hexapeptide somatostatin analog. Its IUPAC name is (7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide [1]. Marketed as Signifor and Signifor LAR (as the diaspartate salt), it is distinguished from first-generation somatostatin analogs (e.g., octreotide, lanreotide) by its unique, broad-spectrum binding profile to somatostatin receptor subtypes (SSTR) 1, 2, 3, and 5 [2].

Pasireotide vs. Octreotide/Lanreotide: Why Therapeutic Substitution Fails in Somatostatin Analog Therapy


Generic substitution between somatostatin analogs is not scientifically valid due to fundamental differences in their receptor binding profiles and resultant clinical efficacy. First-generation analogs octreotide and lanreotide exhibit high affinity primarily for SSTR2, limiting their utility in tumors or conditions where other receptor subtypes (especially SSTR5 and SSTR1) are the dominant therapeutic targets [1]. In contrast, pasireotide is a multi-receptor ligand with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5 [2]. This broader binding spectrum translates directly into superior biochemical control in patients who are refractory to first-generation agents, as demonstrated in randomized, phase 3 clinical trials [3]. The following evidence details the precise, quantifiable differences that mandate pasireotide's selection in specific clinical and research contexts.

Quantitative Differential Evidence for Pasireotide: Comparator Data vs. Octreotide and Lanreotide


Superior Biochemical Control in Refractory Acromegaly: Phase 3 Head-to-Head Data (PAOLA Trial)

In the pivotal, multicenter, randomized, Phase 3 PAOLA trial, pasireotide LAR demonstrated superior biochemical control compared to continued treatment with octreotide LAR or lanreotide Autogel in patients with inadequately controlled acromegaly. After 24 weeks, 15.4% (10/65) of patients in the pasireotide 40 mg group and 20.0% (13/65) in the 60 mg group achieved biochemical control (defined as mean GH < 2.5 μg/L and normalized IGF-1). In contrast, 0% (0/68) of patients in the active control group met this primary endpoint [1].

Acromegaly Growth Hormone IGF-1

Multi-Receptor Binding Profile: Quantified Affinity for SSTR1, 2, 3, and 5

Pasireotide's distinct pharmacological profile is defined by its broad, high-affinity binding to four of the five human somatostatin receptor subtypes. In vitro binding assays using human recombinant receptors show IC50 values of 9.3 nM (SSTR1), 1.0 nM (SSTR2), 1.5 nM (SSTR3), and 0.16 nM (SSTR5). Crucially, its affinity for SSTR5 is ~40-fold higher and for SSTR1 is 20- to 30-fold higher compared to octreotide [REFS-1, REFS-2].

Receptor Binding SSTR Pharmacodynamics

Enhanced Antiproliferative Activity: In Vitro Comparison in Human Tumor Cell Lines

In a direct in vitro comparison, pasireotide demonstrated significantly stronger antiproliferative effects than octreotide on human tumor cell lines. In human colorectal carcinoma (HCT) cells, the effect of pasireotide was 1.55 times stronger than octreotide using a CASY-1 cell counter and 1.36 times stronger using a BRDU-ELISA proliferation assay. Similar trends were observed in hepatocellular carcinoma (HepG2) and neuroendocrine pancreatic carcinoma (BON-1) cell lines [1].

Antiproliferative Oncology In Vitro

Potent ACTH Suppression in Cushing's Disease: In Vitro Comparison on Primary Adenoma Cells

The efficacy of pasireotide in Cushing's disease is linked to its high affinity for SSTR5, the predominant receptor subtype expressed in corticotroph adenomas. In vitro studies on cultured human corticotroph adenoma cells demonstrate that pasireotide is a more potent inhibitor of ACTH secretion compared to the SSTR2-preferring analog octreotide. This effect is mechanistically linked to SSTR5 activation, which is not robustly engaged by octreotide [REFS-1, REFS-2].

Cushing's Disease ACTH Corticotroph Adenoma

Regulatory Milestone: First and Only Pituitary-Directed Therapy Approved for Cushing's Disease

Pasireotide (Signifor) received FDA approval on December 14, 2012, for the treatment of adult patients with Cushing's disease for whom pituitary surgery is not an option or has not been curative [1]. This regulatory milestone establishes it as the first and only pituitary-directed medical therapy specifically approved for this indication, a status not held by octreotide or lanreotide [2].

FDA Approval Cushing's Disease Orphan Drug

High-Impact Application Scenarios for Pasireotide: From Research to Clinical Use


Treatment of Acromegaly Refractory to First-Generation Somatostatin Analogs

Pasireotide LAR is the evidence-based therapeutic choice for acromegaly patients who have failed to achieve biochemical control (GH < 2.5 μg/L and normalized IGF-1) on maximum doses of octreotide LAR or lanreotide Autogel. The PAOLA trial demonstrated a 15-20% absolute increase in biochemical control rates compared to continuation of first-generation therapy [1].

First-Line Medical Therapy for Cushing's Disease

As the only FDA-approved pituitary-directed medical therapy for Cushing's disease, pasireotide (Signifor) is the standard of care for patients in whom surgery is not an option or has been unsuccessful. Its unique, high affinity for SSTR5 directly addresses the receptor expression profile of corticotroph adenomas, leading to clinically meaningful reductions in ACTH and cortisol levels [REFS-2, REFS-3].

In Vitro Research on Neuroendocrine Tumors with High SSTR5 or SSTR1 Expression

In preclinical research settings, pasireotide should be selected over octreotide as the somatostatin analog of choice when investigating cell lines or primary tissues that predominantly express SSTR5 or SSTR1. Its 20- to 40-fold higher affinity for these receptors results in significantly more potent antiproliferative and antisecretory effects in vitro, as demonstrated in colorectal, hepatocellular, and neuroendocrine pancreatic carcinoma cell lines [REFS-4, REFS-5].

Clinical Trials for Broad-Spectrum SSTR-Targeted Therapy

For investigators designing clinical trials in neuroendocrine tumors, acromegaly, or Cushing's disease, pasireotide offers a unique mechanistic advantage as a multi-receptor ligand. Its inclusion as a comparator or investigational agent is essential for studies aiming to evaluate the therapeutic impact of broad SSTR engagement versus selective SSTR2 targeting [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Acetyl octapeptide-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.